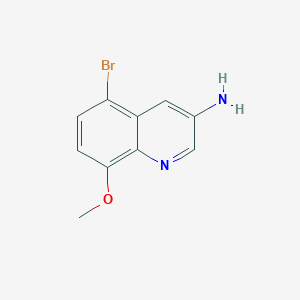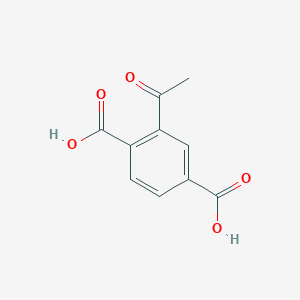![molecular formula C15H29NO5 B12331412 Heptanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]methylamino]-3-methoxy-5-methyl-, (3R,4S,5S)-](/img/structure/B12331412.png)
Heptanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]methylamino]-3-methoxy-5-methyl-, (3R,4S,5S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-Dil, also known as N-tert-butoxycarbonyl-dilaisoleucine, is a derivative of the amino acid isoleucine. It is commonly used in organic synthesis, particularly in the field of peptide synthesis, due to its role as a protecting group for amines. The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during chemical reactions, preventing unwanted side reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-Dil can be synthesized through the Barbier-type allylation of N-tert-butoxycarbonyl-L-isoleucinal. This method involves the reaction of N-tert-butoxycarbonyl-L-isoleucinal with an allylating agent under mild conditions to form Boc-Dil . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of Boc-Dil follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control.
Chemical Reactions Analysis
Types of Reactions
Boc-Dil undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be substituted with other protecting groups or functional groups.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as di-tert-butyl dicarbonate and bases like sodium hydroxide or 4-dimethylaminopyridine are commonly used.
Deprotection Reactions: Strong acids like trifluoroacetic acid or hydrochloric acid in methanol are used to remove the Boc group.
Major Products Formed
Substitution Reactions: The major products are Boc-protected amines or amino acids.
Deprotection Reactions: The major product is the free amine, along with by-products like carbon dioxide and tert-butyl alcohol.
Scientific Research Applications
Boc-Dil has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Boc-Dil involves the protection of the amino group through the formation of a carbamate linkage. This linkage is stable under basic and neutral conditions but can be cleaved under acidic conditions to release the free amine . The Boc group acts as a temporary protective group, allowing for selective reactions on other functional groups without interference from the amino group.
Comparison with Similar Compounds
Similar Compounds
N-tert-butoxycarbonyl-dolaproine (Boc-Dap): Another Boc-protected amino acid derivative used in peptide synthesis.
N-tert-butoxycarbonyl-alanine (Boc-Ala): A Boc-protected derivative of alanine used in similar applications.
Uniqueness of Boc-Dil
Boc-Dil is unique due to its specific structure and the presence of the isoleucine moiety, which imparts distinct steric and electronic properties. This makes Boc-Dil particularly useful in the synthesis of peptides that require the incorporation of isoleucine residues .
Properties
Molecular Formula |
C15H29NO5 |
|---|---|
Molecular Weight |
303.39 g/mol |
IUPAC Name |
(3R,4S,5S)-3-methoxy-5-methyl-4-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]heptanoic acid |
InChI |
InChI=1S/C15H29NO5/c1-7-10(2)14(11(20-6)8-12(17)18)16-9-13(19)21-15(3,4)5/h10-11,14,16H,7-9H2,1-6H3,(H,17,18)/t10-,11+,14-/m0/s1 |
InChI Key |
VKUIGEXPTWPTPC-WDMOLILDSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)O)OC)NCC(=O)OC(C)(C)C |
Canonical SMILES |
CCC(C)C(C(CC(=O)O)OC)NCC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12331346.png)


![2-bromo-6,6-dimethyl-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one](/img/structure/B12331359.png)
![3,4,6,9-tetrahydroxy-2-(hydroxymethyl)-8-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3,4,4a,9b-tetrahydro-2H-pyrano[3,2-b][1]benzofuran-7-one](/img/structure/B12331372.png)
![6-phenyltetrahydropyrazolo[1,5-c]pyrimidine-2,7(1H,3H)-dione](/img/structure/B12331377.png)

![4'-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12331387.png)
![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(E)-piperazin-1-yliminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B12331392.png)



